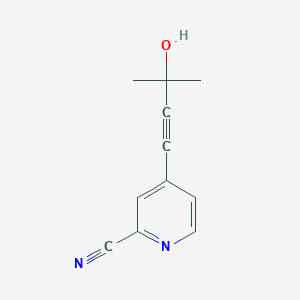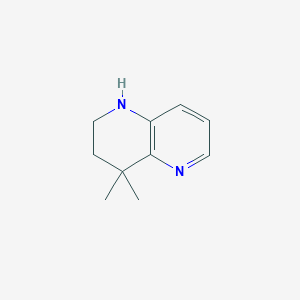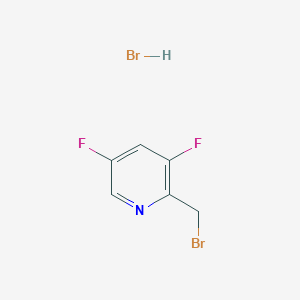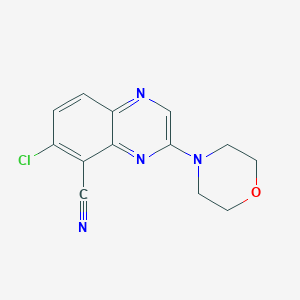
6-Chloro-3-morpholinoquinoxaline-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3-morpholinoquinoxaline-5-carbonitrile is a heterocyclic compound that has garnered significant attention in various scientific fields. This compound is characterized by its quinoxaline ring, morpholine ring, cyano group, and chloro group. It is known for its diverse biological activities, including antitumor, antimicrobial, antifungal, and antiviral properties.
准备方法
Synthetic Routes and Reaction Conditions
6-Chloro-3-morpholinoquinoxaline-5-carbonitrile can be synthesized through several methods:
Cyclization of 3,4-dichloroaniline with ethoxymethylenemalononitrile: This method involves the reaction of 3,4-dichloroaniline with ethoxymethylenemalononitrile under specific conditions to form the desired compound.
Reaction of ethyl cyanoacetate with o-phenylenediamine: This route involves the reaction of ethyl cyanoacetate with o-phenylenediamine, leading to the formation of the quinoxaline ring.
Direct cyclization of 2-phenylquinoxaline-3-carbonitrile with morpholine: This method uses potassium tert-butoxide as a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes. The choice of method depends on factors such as cost, yield, and purity requirements.
化学反应分析
Types of Reactions
6-Chloro-3-morpholinoquinoxaline-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce a variety of functionalized quinoxalines.
科学研究应用
6-Chloro-3-morpholinoquinoxaline-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s antimicrobial and antifungal properties make it useful in biological studies.
Medicine: Its antitumor and antiviral activities are of interest in medicinal chemistry for the development of new therapeutic agents.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 6-Chloro-3-morpholinoquinoxaline-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antitumor activity may involve the inhibition of key enzymes involved in cell proliferation.
相似化合物的比较
Similar Compounds
6-Chloro-3-morpholinoquinoxaline: Similar in structure but lacks the cyano group.
3-Morpholinoquinoxaline-5-carbonitrile: Similar but lacks the chloro group.
6-Chloroquinoxaline-5-carbonitrile: Similar but lacks the morpholine ring.
Uniqueness
6-Chloro-3-morpholinoquinoxaline-5-carbonitrile is unique due to the presence of all four functional groups (quinoxaline ring, morpholine ring, cyano group, and chloro group), which contribute to its diverse biological activities and wide range of applications.
属性
IUPAC Name |
6-chloro-3-morpholin-4-ylquinoxaline-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O/c14-10-1-2-11-13(9(10)7-15)17-12(8-16-11)18-3-5-19-6-4-18/h1-2,8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPJSHDGNGGNRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN=C3C=CC(=C(C3=N2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
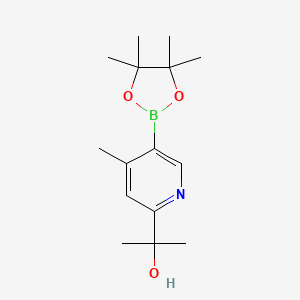
![Methyl 2-methoxy-6-((3aS,4S,6s,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoate](/img/structure/B6298696.png)
![7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one](/img/structure/B6298704.png)

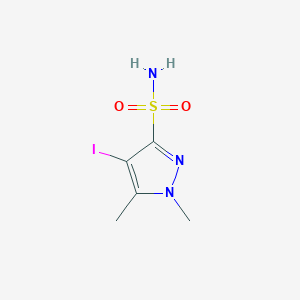
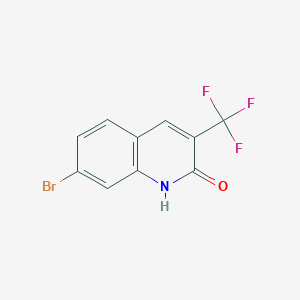
![tert-butyl N-[2-(4-methyl-4-piperidyl)ethyl]carbamate oxalic acid](/img/structure/B6298730.png)
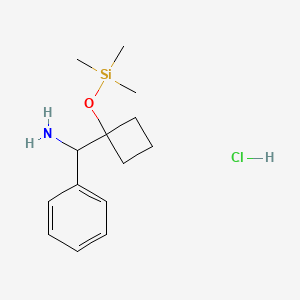
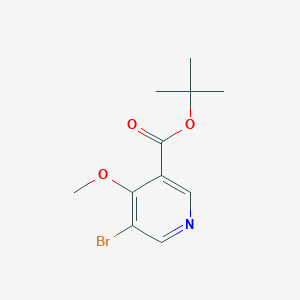
![1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate;N-ethyl-N-propan-2-ylpropan-2-amine](/img/structure/B6298743.png)
